9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one
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Overview
Description
9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one is an organic compound with the molecular formula C21H20N2O2S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is part of the thienoquinoline family, which is characterized by a fused ring structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienoquinoline core: This step involves the cyclization of appropriate starting materials to form the thienoquinoline ring system.
Introduction of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the phenyl group: The phenyl group is attached via a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the quinoline ring to a dihydroquinoline.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, base catalysts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of amides or secondary amines.
Scientific Research Applications
9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-6-methylthieno[2,3-c]quinolin-4-one
- 9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one hydrochloride
Uniqueness
Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of both hydroxy and amino groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one is a compound belonging to the thienoquinoline family, known for its diverse biological activities. This compound's unique structure, featuring a thienoquinoline core with functional groups such as hydroxyl and amino moieties, enables its interaction with various biological targets, making it a promising candidate for therapeutic applications.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate critical cellular pathways, including:
- Enzyme Inhibition : It has been shown to inhibit kinases such as MELK (maternal embryonic leucine zipper kinase), which is implicated in cancer cell proliferation and survival. MELK inhibition disrupts processes like cell cycle progression and apoptosis regulation .
- Receptor Binding : The compound's structural features allow it to bind selectively to receptors, potentially influencing signal transduction pathways involved in disease progression.
1. Anticancer Activity
- Targeting MELK : The compound has been identified as a potent inhibitor of MELK, a kinase overexpressed in various cancers, including triple-negative breast cancer (TNBC). By inhibiting MELK, it induces apoptosis and disrupts mitotic checkpoints, leading to cancer cell death .
- Analog Development : Structural analogs such as OTS514 and OTS964 have been developed based on this compound's framework. These analogs exhibit enhanced potency against cancer cells by inhibiting additional kinases like BUB1 and Haspin .
2. Antiviral Properties
Quinoline derivatives, including those structurally similar to this compound, have demonstrated antiviral activities against viruses such as Zika, HIV, and herpes. This suggests potential antiviral applications for this compound .
3. Antimicrobial Potential
The compound's ability to interact with bacterial enzymes positions it as a candidate for antimicrobial drug development. However, further studies are required to confirm its efficacy against specific pathogens.
Case Study 1: MELK Inhibition in TNBC
In preclinical models of TNBC, the compound demonstrated significant inhibition of tumor growth by targeting MELK. This effect was enhanced when used in combination with standard chemotherapy agents .
Case Study 2: Anticancer Analog Development
Structural optimization led to the creation of analogs like OTS514, which showed improved pharmacokinetics and efficacy in mouse models of solid tumors. These findings highlight the potential for clinical translation .
Research Findings
Properties
IUPAC Name |
9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-11(10-21)12-2-4-13(5-3-12)17-16(23)7-6-15-18(17)14-8-9-25-19(14)20(24)22-15/h2-9,11,23H,10,21H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOYXCBUDIJBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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